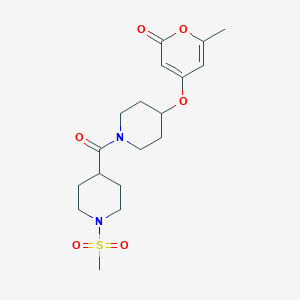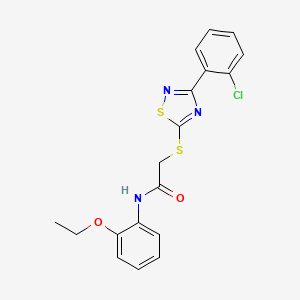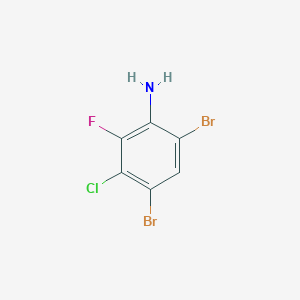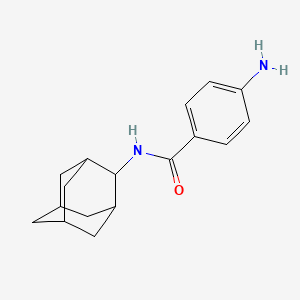
3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that appears to be related to various pyrazole and pyrimidine derivatives, which are often studied for their potential biological activities. The structure suggests the presence of multiple functional groups, including a pyrazole ring, a pyrimidine moiety, and an amide linkage, which could contribute to a diverse range of chemical properties and biological activities.
Synthesis Analysis
The synthesis of related pyrazole derivatives typically involves the Michael addition of nucleophiles to unsaturated compounds followed by further functionalization. For instance, the synthesis of N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, a potential antidepressant, was achieved by Michael addition of acrylonitrile to diphenylpyrazole followed by reductive alkylation . Similarly, the synthesis of pyrimidine derivatives can involve the conversion of intermediates like dimethyl 2-(methoxymethylene) pentanedioates to the target pyrimidine structure upon treatment with guanidine carbonate . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
X-ray diffraction studies are a common technique to determine the molecular structure of such compounds. For example, the structure of palladium(II) chloride complexes with related ligands was elucidated using X-ray crystallography, revealing monodentate coordination of PPA-type ligands . This technique could be used to confirm the molecular structure of the compound , ensuring the correct identification of its regioisomers and conformation.
Chemical Reactions Analysis
The chemical reactivity of pyrazole and pyrimidine derivatives can be quite varied. For instance, pyrazolo[3,4-d]pyrimidin-4-ones have been shown to react with various nucleophiles to afford a range of products with potential biological activities . The specific reactivity of the compound would likely depend on the nature of its substituents and the overall molecular context.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For example, the presence of hydrogen-bonding groups, like amides, can lead to the formation of supramolecular structures or affect solubility and melting points . The electronic properties of the pyrazole and pyrimidine rings, as well as the substituents attached to them, would influence the compound's UV-Vis and NMR spectroscopic characteristics, as well as its potential biological activity.
科学的研究の応用
Chemical Transformations and Synthetic Methods
- Transformations of methyl 3-dimethylamino-2-(1-methoxycarbonyl-4-oxo-4H-pyrido[1,2-a]pyrazin-3-yl)acrylate into imidazo-[1,2-a]pyridines, irmdazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes are described, showcasing the versatility of pyrazine derivatives in synthesizing complex heterocycles (Kolar, Tiŝler, & Pizzioli, 1996).
Potential Biological Activities
A study on pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed almost all tested compounds showed antitumor activity against the MCF-7 human breast adenocarcinoma cell line, highlighting the potential anticancer properties of pyrimidine derivatives (Abdellatif et al., 2014).
Novel benzodifuran compounds were synthesized and evaluated as COX-1/COX-2 inhibitors, displaying significant analgesic and anti-inflammatory activities, suggesting the potential therapeutic applications of benzodifuran derivatives in pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
特性
IUPAC Name |
3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]-N-[(2-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-13-11-20(28)24-21(23-13)26-15(3)17(14(2)25-26)9-10-19(27)22-12-16-7-5-6-8-18(16)29-4/h5-8,11H,9-10,12H2,1-4H3,(H,22,27)(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNHXOBMGVRDIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=C(C(=N2)C)CCC(=O)NCC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2552280.png)

![5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2552286.png)
![N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide](/img/structure/B2552287.png)
![(1R,5R,6S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2552289.png)

![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2552292.png)
![7-phenyl-2-(prop-2-en-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2552293.png)
![N-[(4-ethylphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2552295.png)
![(2S)-2-[4-(trifluoromethyl)phenyl]oxirane](/img/structure/B2552297.png)
![2,4,5-trifluoro-N-[(4-methoxy-3-nitrophenyl)methyl]aniline](/img/structure/B2552298.png)
![2-methylsulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2552299.png)
